molecular formula C9H12O4 B15203754 methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate

methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B15203754
M. Wt: 184.19 g/mol
InChI Key: LITPZASXORJDAV-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound belonging to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring with a carboxylate ester group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the keto and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can affect metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific ester group and the stability provided by the dimethyl substitution on the pyran ring. This stability makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-9(2)5-6(10)4-7(13-9)8(11)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITPZASXORJDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(O1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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